molecular formula C10H14O3 B8385980 2-(2-Hydroxy-1-methoxypropan-2-yl)phenol

2-(2-Hydroxy-1-methoxypropan-2-yl)phenol

Cat. No. B8385980
M. Wt: 182.22 g/mol
InChI Key: DXCBLGXXGFBPKX-UHFFFAOYSA-N
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Patent
US07388021B2

Procedure details

2-(2-hydroxy-1-methoxypropan-2-yl)phenol was prepared according to the procedure described for 417a using 2-bromophenol (400 μL, 3.4 mmol), n-butyllithium in hexanes (1.6 M, 5.0 mL, 7.9 mmol) and methoxyacetone (412 uL, 4.48 mmol). 1H NMR (400 MHz, CDCl3) δppm 1.64 (s, 3H), 3.45 (d, J=9.3 Hz, 1H), 3.47 (s, 3H), 3.77 (d, J=9.3 Hz, 1H), 6.85 (m, 1H), 6.90 (m, 1H), 7.04 (m, 1H), 7.20 (m, 1H), 9.22 (s, 1H).
[Compound]
Name
417a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
412 μL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].C([Li])CCC.[CH3:14][O:15][CH2:16][C:17](=[O:19])[CH3:18]>>[OH:19][C:17]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8])([CH3:18])[CH2:16][O:15][CH3:14]

Inputs

Step One
Name
417a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
400 μL
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
hexanes
Quantity
5 mL
Type
reactant
Smiles
Step Five
Name
Quantity
412 μL
Type
reactant
Smiles
COCC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(COC)(C)C1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.